![molecular formula C18H18N6O8S3 B1209232 Cefonicid CAS No. 61270-58-4](/img/structure/B1209232.png)
Cefonicid
Vue d'ensemble
Description
Le céfonicid est un antibiotique céphalosporine de deuxième génération. Il est connu pour son action bactéricide, qui résulte de l'inhibition de la synthèse de la paroi cellulaire des bactéries. Ce composé est utilisé pour traiter diverses infections bactériennes, notamment les infections urinaires, les infections des voies respiratoires basses et les infections des tissus mous et des os .
Applications De Recherche Scientifique
Cefonicid has several scientific research applications. In medicine, it is used to treat bacterial infections due to its bactericidal properties . In the pharmaceutical industry, this compound is used as a key intermediate in the synthesis of other cephalosporin antibiotics . Additionally, research is ongoing to optimize the production process of this compound to increase productivity and reduce costs .
Mécanisme D'action
Target of Action
Cefonicid, a second-generation cephalosporin, primarily targets specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These PBPs play a crucial role in the synthesis of the bacterial cell wall, which serves as a protective barrier for the bacteria .
Mode of Action
This compound operates similarly to penicillins, functioning as a beta-lactam antibiotic . It binds to the PBPs, inhibiting the third and final stage of bacterial cell wall synthesis . Following this inhibition, cell lysis is mediated by bacterial cell wall autolytic enzymes such as autolysins . This interaction with its targets results in the destruction of the bacterial cell wall, leading to bacterial cell death .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the bacterial cell wall synthesis pathway . By inhibiting this pathway, this compound prevents the formation of a crucial protective barrier for the bacteria, leading to cell lysis and ultimately, bacterial death .
Pharmacokinetics
This compound is administered intravenously or intramuscularly . The half-life of this compound is approximately 4.5 hours .
Result of Action
The primary molecular effect of this compound’s action is the inhibition of bacterial cell wall synthesis, leading to cell lysis . On a cellular level, this results in the death of the bacteria, thereby treating the infection .
Action Environment
The efficacy of antimicrobials like this compound can be influenced by several environmental factors. These include the bacterial status (such as susceptibility and resistance, tolerance, persistence, biofilm) and inoculum size, antimicrobial concentrations, and host factors like serum effect and impact on gut microbiota
Méthodes De Préparation
Le céfonicid est synthétisé par une réaction de déplacement nucléophile. La fraction 3-acétoxy du matériau de départ est déplacée par un thiol tétrazole substitué de manière appropriée . La production industrielle du céfonicid implique une voie télescopique où les étapes de synthèse sont effectuées à température ambiante. Cette méthode comprend le déplacement du groupe acétoxy par le trifluorure de bore et la cristallisation ultérieure sans traitement au charbon de bois . Une autre méthode implique la synthèse du sel de céfonicid benzathine, qui fournit un bon rendement et une grande stabilité du produit .
Analyse Des Réactions Chimiques
Le céfonicid subit diverses réactions chimiques, notamment des réactions de substitution nucléophile et d'amidation. Les réactifs couramment utilisés dans ces réactions comprennent le trifluorure de bore et le N',N''-dibenzylethylène diacétate . Les principaux produits formés à partir de ces réactions sont l'intermédiaire céfonicid et le sel de céfonicid benzathine .
Applications de la recherche scientifique
Le céfonicid a plusieurs applications de recherche scientifique. En médecine, il est utilisé pour traiter les infections bactériennes en raison de ses propriétés bactéricide . Dans l'industrie pharmaceutique, le céfonicid est utilisé comme intermédiaire clé dans la synthèse d'autres antibiotiques céphalosporines . De plus, des recherches sont en cours pour optimiser le processus de production du céfonicid afin d'augmenter la productivité et de réduire les coûts .
Mécanisme d'action
Le céfonicid, comme les autres antibiotiques bêta-lactames, exerce ses effets en se liant à des protéines de liaison à la pénicilline spécifiques situées à l'intérieur de la paroi cellulaire bactérienne. Cette liaison inhibe la troisième et dernière étape de la synthèse de la paroi cellulaire bactérienne, ce qui conduit à la lyse cellulaire médiée par des enzymes autolytiques de la paroi cellulaire bactérienne telles que les autolysines .
Comparaison Avec Des Composés Similaires
Le céfonicid est similaire à d'autres céphalosporines de deuxième génération telles que le céforanide et le céfotétan. Ces composés partagent un mécanisme d'action similaire et sont utilisés pour traiter des types similaires d'infections bactériennes . Le céfonicid est unique en sa capacité à fournir une demi-vie plus longue et une meilleure stabilité par rapport à certaines autres céphalosporines .
Activité Biologique
Cefonicid is a second-generation cephalosporin antibiotic known for its broad-spectrum antimicrobial activity and prolonged serum half-life. This article will explore the biological activity of this compound, including its antimicrobial efficacy, pharmacokinetics, clinical applications, and limitations based on diverse research findings.
Overview of this compound
This compound was developed to enhance the treatment of infections caused by various bacteria, particularly those resistant to first-generation cephalosporins. It is administered intravenously or intramuscularly and has shown significant effectiveness against a range of pathogens.
Key Characteristics
- Chemical Class : Second-generation cephalosporin
- Administration : Intravenous or intramuscular
- Half-Life : Approximately 5 hours
- Protein Binding : 98% in human serum
Antimicrobial Spectrum
This compound exhibits a broad antimicrobial spectrum, effective against many gram-positive and gram-negative bacteria. The following table summarizes its activity against various pathogens:
Pathogen | Sensitivity to this compound |
---|---|
Methicillin-sensitive Staphylococcus aureus | Sensitive |
Non-enterococcal streptococci | Sensitive |
Haemophilus influenzae | Sensitive |
Neisseria gonorrhoeae | Excellent activity |
Neisseria meningitidis | Sensitive |
Enterobacteriaceae (most species) | Sensitive |
Pseudomonas spp. | Resistant |
Acinetobacter spp. | Resistant |
Bacteroides fragilis | Resistant |
This compound's effectiveness against Neisseria gonorrhoeae is particularly noteworthy, with studies indicating excellent in vitro activity against this pathogen . However, it shows limited efficacy against Pseudomonas and other resistant organisms .
Clinical Efficacy
Clinical studies have demonstrated this compound's effectiveness in various infection types. A review of clinical trials involving over 1,000 patients treated with this compound reported a cure or improvement rate of 91.7% . The drug has been used successfully for:
- Surgical Prophylaxis : A single preoperative dose offers comparable protection against surgical site infections as multiple doses of other antibiotics .
- Urinary Tract Infections : Efficacy similar to that of cefamandole and cefazolin .
- Lower Respiratory Tract Infections : Effective in treating pneumonia and related conditions .
Case Studies
-
Surgical Prophylaxis Study :
- Objective : To evaluate the efficacy of this compound in preventing postoperative infections.
- Results : Patients receiving a single dose showed similar infection rates compared to those receiving multiple doses of alternative antibiotics.
- : this compound can be an effective option for surgical prophylaxis, potentially reducing costs and improving patient compliance .
-
Treatment of Gonorrhea :
- Objective : Assess this compound's effectiveness in treating uncomplicated gonorrhea.
- Results : High cure rates were observed, confirming its role as a viable treatment option.
- : this compound is effective against Neisseria gonorrhoeae, making it an important alternative in antibiotic-resistant cases .
Limitations and Resistance
Despite its broad-spectrum activity, this compound has limitations:
Propriétés
IUPAC Name |
(6R,7R)-7-[[(2R)-2-hydroxy-2-phenylacetyl]amino]-8-oxo-3-[[1-(sulfomethyl)tetrazol-5-yl]sulfanylmethyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O8S3/c25-13(9-4-2-1-3-5-9)14(26)19-11-15(27)24-12(17(28)29)10(6-33-16(11)24)7-34-18-20-21-22-23(18)8-35(30,31)32/h1-5,11,13,16,25H,6-8H2,(H,19,26)(H,28,29)(H,30,31,32)/t11-,13-,16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYAIAHUQIPBDIP-AXAPSJFSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)O)C(=O)O)CSC4=NN=NN4CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)O)C(=O)O)CSC4=NN=NN4CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O8S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
61270-78-8 (di-hydrochloride salt) | |
Record name | Cefonicid [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061270584 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7022758 | |
Record name | Cefonicid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7022758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
542.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Cefonicid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015423 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
8.95e-01 g/L | |
Record name | Cefonicid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015423 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Cefonicid, like the penicillins, is a beta-lactam antibiotic. By binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, it inhibits the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins. | |
Record name | Cefonicid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01328 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
61270-58-4 | |
Record name | Cefonicid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61270-58-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cefonicid [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061270584 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cefonicid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01328 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Cefonicid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7022758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CEFONICID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6532B86WFG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Cefonicid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015423 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Cefonicid?
A1: this compound, like other β-lactam antibiotics, exerts its antibacterial effect by inhibiting bacterial cell wall synthesis. [] It binds to penicillin-binding proteins (PBPs), which are essential enzymes involved in the final stages of peptidoglycan synthesis. []
Q2: Which PBPs does this compound primarily target in Escherichia coli?
A2: Research indicates that this compound displays the highest affinity for PBPs 1a and 3 in E. coli. [] While PBP3 is implicated as the primary inhibitory site, this compound also exhibits a strong affinity for PBP1a. []
Q3: What is the consequence of this compound binding to PBPs?
A3: Binding to PBPs disrupts the cross-linking of peptidoglycan chains, compromising the structural integrity of the bacterial cell wall. [, ] This leads to cell lysis and bacterial death.
Q4: What is the molecular formula and weight of this compound?
A4: The research papers provided do not explicitly state the molecular formula and weight of this compound. This information can be found in drug databases or chemical resources.
Q5: Is there any information about the spectroscopic characterization of this compound in these papers?
A5: The provided research focuses primarily on the pharmacological and clinical aspects of this compound. There is no detailed information about its spectroscopic characterization using techniques like NMR, IR, or Mass Spectrometry.
Q6: How is this compound administered, and what is its typical dosage regimen?
A6: this compound is administered parenterally, either intravenously or intramuscularly. [, , ] While dosage regimens can vary, clinical trials have investigated the efficacy of once-daily dosing due to its relatively long half-life. [, , , , , ]
Q7: What is the typical half-life of this compound?
A7: The half-life of this compound is approximately 4-5 hours in individuals with normal renal function. [, , ]
Q8: How is this compound eliminated from the body?
A8: this compound is primarily eliminated unchanged by the kidneys, mainly through tubular secretion. [, ] Approximately 90% of an administered dose is excreted in the urine. []
Q9: Does renal impairment affect this compound elimination?
A9: Yes, renal impairment significantly impacts the elimination of this compound. [, ] Its half-life is prolonged in patients with renal insufficiency, necessitating dosage adjustments to prevent drug accumulation. [, ]
Q10: Does this compound penetrate well into various tissues and fluids?
A10: Studies demonstrate that this compound achieves therapeutically relevant concentrations in various tissues and fluids, including lung tissue, lymph nodes, [] breast milk, [, ] atrial appendage, and pericardial fluid. []
Q11: What is the spectrum of antibacterial activity of this compound?
A11: this compound displays activity against a broad range of gram-positive and gram-negative bacteria, including Streptococcus pneumoniae, Haemophilus influenzae, and several Enterobacteriaceae species. [, , , , ]
Q12: Is this compound effective against β-lactamase-producing bacteria?
A12: Yes, this compound exhibits stability against some β-lactamases, making it effective against certain β-lactamase-producing strains, such as those of H. influenzae and N. gonorrhoeae. [, , , ]
Q13: Are there any bacteria intrinsically resistant to this compound?
A13: this compound is not effective against certain bacterial species, including methicillin-resistant staphylococci, enterococci, Pseudomonas, Serratia, Acinetobacter, and Bacteroides fragilis. [, ]
Q14: What types of infections has this compound been investigated for in clinical trials?
A14: Clinical trials have assessed the efficacy of this compound in treating various infections, including urinary tract infections, [, ] lower respiratory tract infections, [, , ] skin and soft tissue infections, [, , ] and bone and joint infections. [, ]
Q15: Can this compound be used for surgical prophylaxis?
A15: Yes, studies suggest that a single preoperative dose of this compound can effectively reduce the incidence of postoperative infections in procedures like hysterectomy, biliary tract surgery, and colorectal surgery. [, , ]
Q16: What is known about the stability of this compound in infusion fluids?
A16: Research indicates that this compound sodium is chemically stable in various commonly used intravenous fluids, including sterile water for injection, for at least 24 hours at room temperature and up to 72 hours at refrigerated temperatures (5°C). []
Q17: Can this compound sodium be frozen for storage?
A17: Reconstituted this compound sodium vials can be frozen and stored for extended periods, up to eight weeks, without significant loss of potency. [] After thawing, the reconstituted solution remains stable for 24 hours at room temperature and 72 hours at 5°C. []
Q18: Are there any formulation strategies to improve the delivery of this compound?
A18: One study explored using chitosan nanoparticles to encapsulate this compound sodium for improved delivery. [] This formulation aimed to enhance antibacterial effects, prolong drug release, and potentially reduce adverse effects. []
Q19: Can this compound cause bleeding complications?
A20: While this compound does not contain the N-methyl-thiotetrazole (NMTT) side chain associated with bleeding risks in some cephalosporins, a case report described life-threatening bleeding in a patient receiving this compound and anticoagulant therapy. [] This highlights the importance of careful monitoring, especially in patients with underlying coagulation disorders or those on anticoagulants.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.